

Application Notes and Protocols: 4-Amino-3-methoxybenzenesulfonamide in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Amino-3-methoxybenzenesulfonamide

Cat. No.: B1282519

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **4-Amino-3-methoxybenzenesulfonamide** and its analogs as versatile building blocks in medicinal chemistry. The focus is on its application in the synthesis of targeted inhibitors for enzymes implicated in inflammation and cancer, such as 12-lipoxygenase and various protein kinases. Detailed experimental protocols and relevant biological data are provided to facilitate the practical application of this scaffold in drug discovery and development.

Application as a Scaffold for 12-Lipoxygenase (12-LOX) Inhibitors

The 4-aminobenzenesulfonamide moiety, particularly with a methoxy substitution pattern, serves as a key pharmacophore in the development of potent and selective inhibitors of 12-lipoxygenase (12-LOX).^[1] 12-LOX is an enzyme that plays a significant role in inflammatory responses, platelet aggregation, and has been implicated in conditions like skin diseases, diabetes, and cancer.^[1] By functionalizing the amino group of the benzenesulfonamide core, medicinal chemists can achieve high-affinity binding to the target enzyme.

A prominent example is the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which have demonstrated nanomolar

potency against 12-LOX and excellent selectivity over other lipoxygenases and cyclooxygenases.[1]

Biological Activity of 12-LOX Inhibitors

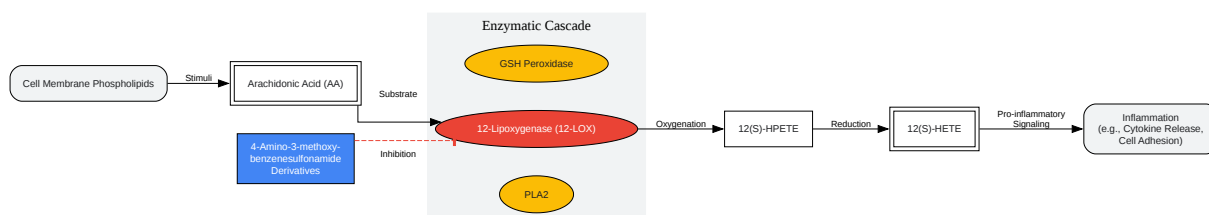
The following table summarizes the in vitro inhibitory activity of representative 4-aminobenzenesulfonamide derivatives against 12-LOX and other related enzymes.

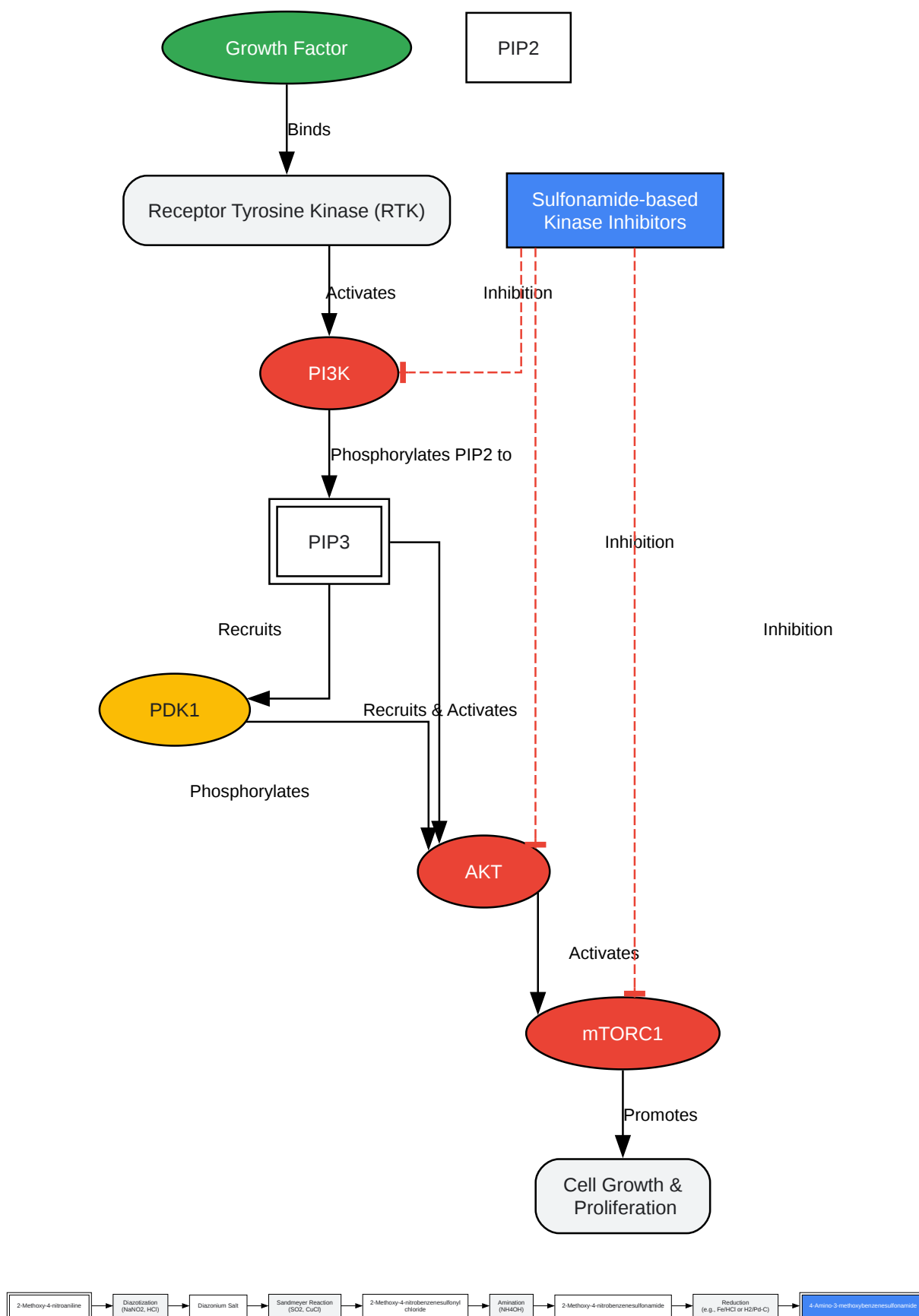
Compound ID	Structure	12-LOX IC50 (μ M)	12-LOX Ki (μ M)	5-LOX IC50 (μ M)	15-LOX- 1 IC50 (μ M)	COX-1 % Inh. @ 10 μ M	COX-2 % Inh. @ 10 μ M
1	4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide	0.35 \pm 0.08	0.35 \pm 0.08	> 100	> 100	< 10	< 10
2	N-(thiazol-2-yl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide	0.04 \pm 0.01	0.072 \pm 0.01	> 100	> 100	< 10	< 10
3	N-(pyrimidin-2-yl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide	0.03 \pm 0.01	0.053 \pm 0.02	> 100	> 100	< 10	< 10

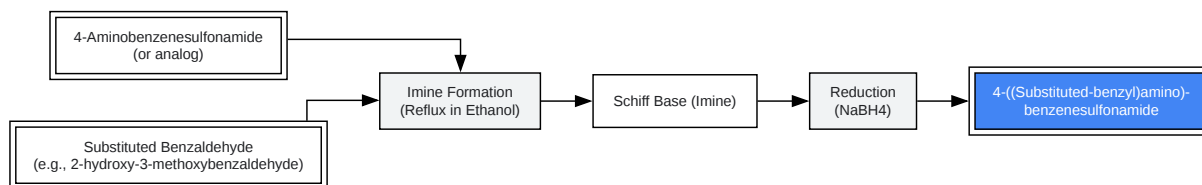
Data compiled from publicly available research.

12-Lipoxygenase Signaling Pathway in Inflammation

The diagram below illustrates the role of 12-LOX in the inflammatory cascade, highlighting the point of intervention for inhibitors developed from the **4-Amino-3-methoxybenzenesulfonamide** scaffold.







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References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: 4-Amino-3-methoxybenzenesulfonamide in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282519#using-4-amino-3-methoxybenzenesulfonamide-as-a-building-block-in-medicinal-chemistry]

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